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Compound of Interest

Compound Name: 4-Bromo-6-methylisoquinoline

Cat. No.: B598380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of available spectroscopic data for 4-Bromo-6-
methylisoquinoline. Due to the limited availability of specific experimental data for this

compound in public databases, this document presents a detailed spectroscopic analysis of the

closely related parent compound, 4-bromoisoquinoline. This information is intended to serve as

a valuable reference for researchers engaged in the synthesis, characterization, and

application of isoquinoline derivatives. The guide includes tabulated spectroscopic data,

generalized experimental protocols for spectroscopic analysis, and a workflow diagram for

compound characterization.

Introduction
4-Bromo-6-methylisoquinoline is a halogenated derivative of the isoquinoline scaffold, a

structural motif of significant interest in medicinal chemistry and materials science. The

substitution pattern, featuring a bromine atom at the 4-position and a methyl group at the 6-

position, is anticipated to confer unique physicochemical and biological properties.

Spectroscopic analysis is fundamental to the unambiguous identification and characterization

of such novel compounds, providing insights into their molecular structure and purity.

Note on Data Availability: As of the date of this publication, detailed experimental spectroscopic

data for 4-Bromo-6-methylisoquinoline is not widely available in the peer-reviewed literature
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or public spectral databases. Therefore, this guide provides comprehensive spectroscopic data

for the parent compound, 4-bromoisoquinoline, as a foundational reference. Researchers are

advised to acquire and interpret data on 4-Bromo-6-methylisoquinoline on a case-by-case

basis.

Physicochemical Properties of 4-Bromo-6-
methylisoquinoline
While detailed spectroscopic data is scarce, some basic physicochemical properties have been

reported by chemical suppliers.

Property Value

Molecular Formula C₁₀H₈BrN

Molecular Weight 222.08 g/mol

CAS Number 1204298-52-1

Spectroscopic Data of 4-Bromoisoquinoline
The following sections present the spectroscopic data for 4-bromoisoquinoline, which serves as

a structural analogue to 4-Bromo-6-methylisoquinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of

hydrogen atoms in a molecule.
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Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

9.08 s - H-1

8.52 s - H-3

8.23 d 8.5 H-5

8.12 d 8.5 H-8

7.82 ddd 8.5, 6.9, 1.3 H-7

7.71 ddd 8.5, 6.9, 1.3 H-6

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Chemical Shift (δ) [ppm] Assignment

152.9 C-1

144.6 C-3

134.3 C-8a

133.9 C-4a

129.3 C-5

128.4 C-8

127.9 C-7

120.3 C-6

118.5 C-4

Solvent: CDCl₃, Reference: TMS
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For bromo-compounds, the presence of two abundant isotopes of bromine (⁷⁹Br

and ⁸¹Br) results in a characteristic M/M+2 isotopic pattern.

m/z Relative Intensity (%) Assignment

207 98 [M]⁺ (with ⁷⁹Br)

209 100 [M+2]⁺ (with ⁸¹Br)

128 55 [M-Br]⁺

101 20 [M-Br-HCN]⁺

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 m C-H stretching (aromatic)

1620-1580 s C=C stretching (aromatic)

1500-1450 s C=C stretching (aromatic)

850-800 s C-H bending (out-of-plane)

750-700 m C-Br stretching

s = strong, m = medium

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for novel

organic compounds like 4-Bromo-6-methylisoquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be

based on the solubility of the compound and should not have signals that overlap with key

resonances of the analyte.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90,

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

Common techniques include direct infusion, or coupling with a separation method like Gas
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Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Select an appropriate ionization method. Electron Ionization (EI) is a hard

ionization technique that provides detailed fragmentation patterns. Softer ionization

techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for

determining the molecular ion with minimal fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns. For 4-Bromo-6-methylisoquinoline, the M/M+2

isotopic pattern for bromine should be a key diagnostic feature.

Infrared (IR) Spectroscopy
Sample Preparation:

For Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the

solid sample with dry KBr and pressing the mixture into a thin, transparent disk.

Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.

For Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or

KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel organic compound.
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General Workflow for Spectroscopic Analysis of a Novel Compound

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Chemical Synthesis

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(EI, ESI) IR Spectroscopy Other Techniques

(e.g., UV-Vis, Elemental Analysis)

Integration of All
Spectroscopic Data

Proposed Structure

Structure Confirmation

Characterized Compound:
4-Bromo-6-methylisoquinoline

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of a novel chemical entity.
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Conclusion
This technical guide has summarized the available information on the spectroscopic properties

of 4-Bromo-6-methylisoquinoline. While specific data for this molecule is limited, the

provided data for the parent compound, 4-bromoisoquinoline, offers a valuable point of

reference. The generalized experimental protocols and the characterization workflow are

intended to assist researchers in the systematic spectroscopic analysis of this and other novel

isoquinoline derivatives. As research on 4-Bromo-6-methylisoquinoline progresses, it is

anticipated that a more complete spectroscopic profile will become available to the scientific

community.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-6-methylisoquinoline:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598380#spectroscopic-data-of-4-bromo-6-
methylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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